molecular formula C24H20ClNO3S B2976213 (4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114850-73-5

(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2976213
CAS No.: 1114850-73-5
M. Wt: 437.94
InChI Key: WHLAJBDAUMMFLT-UHFFFAOYSA-N
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Description

The compound "(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" belongs to the 1,4-benzothiazinone class, characterized by a sulfur-containing heterocyclic core modified with sulfone (-SO₂) and ketone (-CO-) groups. Its structure includes a 4-chlorophenyl group attached to the methanone moiety and a 4-isopropylphenyl substituent on the benzothiazin ring.

Properties

IUPAC Name

(4-chlorophenyl)-[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO3S/c1-16(2)17-9-13-20(14-10-17)26-15-23(24(27)18-7-11-19(25)12-8-18)30(28,29)22-6-4-3-5-21(22)26/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLAJBDAUMMFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multiple steps. One common route starts with the preparation of 4-chlorophenyl isocyanate, which is then reacted with 4-isopropylphenylamine under controlled conditions to form the intermediate. This intermediate undergoes cyclization and oxidation to yield the final benzothiazine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups to the benzothiazine core.

Scientific Research Applications

(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular features of analogous compounds, highlighting variations in substituents and their impact on molecular properties:

Compound Name Substituents on Benzothiazin Substituents on Aryl Groups Molecular Formula Molecular Weight Key Features
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Butylphenyl Phenyl C₂₅H₂₃NO₃S 417.52 Linear alkyl chain at benzothiazin position; no halogen substituents.
(4-Chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 3,4-Dimethylphenyl 4-Chlorophenyl C₂₃H₁₈ClNO₃S 423.90 Electron-donating methyl groups; steric hindrance from ortho-methyl substituents.
4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3-Chloro-4-methylphenyl, 6-fluoro 4-Ethoxyphenyl C₂₄H₁₉ClFNO₄S 471.90 Halogen (Cl, F) and alkoxy (ethoxy) substituents; increased polarity.
{4-[4-(Dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone 4-(Dimethylamino)phenyl, 6-fluoro 2,4-Dimethylphenyl C₂₆H₂₅FN₂O₃S 476.55* Electron-rich dimethylamino group; potential for enhanced solubility.

*Calculated molecular weight based on formula inferred from structure.

Key Observations:

Substituent Effects on Molecular Weight: The introduction of halogens (Cl, F) and bulkier groups (e.g., isopropyl, butyl) increases molecular weight. For example, the fluoro- and ethoxy-substituted compound has a molecular weight of 471.90, compared to 417.52 for the butyl-substituted analog . Electron-donating groups (e.g., methyl, dimethylamino) reduce overall polarity but may enhance lipophilicity .

The dimethylamino group in provides strong electron-donating effects, which could influence electronic distribution and reactivity.

Synthetic and Analytical Insights: Crystallographic data for related compounds (e.g., R factor = 0.054 for a structurally similar 1,4-benzothiazin derivative ) suggest precise structural characterization using techniques like X-ray diffraction, often supported by software such as SHELX and ORTEP . Synthesis protocols for triazole-containing analogs (e.g., α-halogenated ketone reactions ) may inform strategies for modifying the benzothiazinone core.

Biological Activity

The compound (4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , identified by its CAS number 1114656-84-6, belongs to the class of benzothiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

  • Molecular Formula : C24H19ClFNO3S
  • Molecular Weight : 455.9 g/mol
  • Structure : The compound features a chlorophenyl group and an isopropylphenyl moiety connected to a benzothiazine core with dioxido functionality.

Biological Activity Overview

The biological activities of benzothiazine derivatives are primarily attributed to their ability to interact with various biological targets. Research indicates that these compounds can exhibit:

  • Antibacterial Activity : Effective against a range of bacterial strains.
  • Enzyme Inhibition : Notably against acetylcholinesterase and urease.
  • Anticancer Properties : Potential in inhibiting cancer cell proliferation.

Antibacterial Activity

Studies have shown that similar benzothiazine derivatives possess significant antibacterial properties. For instance, a study highlighted moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating effective inhibition. The specific activity of (4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone remains to be fully characterized but is expected to follow similar trends based on structural analogs.

Bacterial StrainActivity LevelReference
Salmonella typhiModerate
Bacillus subtilisStrong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated through various assays. Notably:

  • Acetylcholinesterase (AChE) Inhibition : Compounds in this class have demonstrated strong AChE inhibition, which is crucial for therapeutic applications in neurodegenerative diseases.
    Percent Inhibition=(AbsorbancecontrolAbsorbancesampleAbsorbancecontrol)×100\text{Percent Inhibition}=\left(\frac{\text{Absorbance}_{\text{control}}-\text{Absorbance}_{\text{sample}}}{\text{Absorbance}_{\text{control}}}\right)\times 100
  • Urease Inhibition : The compound has shown promising results as a urease inhibitor, which is significant for treating conditions like kidney stones.
EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseStrong< 10
UreaseModerate to Strong< 5

Anticancer Potential

Preliminary studies suggest that benzothiazine derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations are necessary to elucidate the specific pathways involved for (4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Antibacterial Effects : Investigated the efficacy of benzothiazine derivatives against resistant bacterial strains.
  • Enzyme Inhibition Trials : Assessed the potential of these compounds in inhibiting AChE and urease in vitro and in vivo.
  • Cancer Cell Line Studies : Evaluated the cytotoxic effects on various cancer cell lines, demonstrating promising results.

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